![molecular formula C13H11NO3 B479686 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine CAS No. 117401-33-9](/img/structure/B479686.png)
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” is a chemical compound with the molecular formula C13H11NO3 . It contains a benzodioxole group attached to a phenylamine group . The benzodioxole group is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole .
Synthesis Analysis
The synthesis of compounds similar to “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” has been reported in the literature . The synthesis typically involves a condensation reaction using benzo[d][1,3]dioxole carbaldehyde and an appropriate amine .Molecular Structure Analysis
The molecular structure of “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” includes a benzodioxole group and a phenylamine group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The phenylamine group consists of a phenyl ring attached to an amine group .Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
This compound is a type of heterocyclic compound, which are known to be medicinally important . Heterocyclic compounds have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities.
Methods of Application
The specific methods of application or experimental procedures for this compound in medicinal chemistry are not detailed in the source. However, heterocyclic compounds are typically synthesized in the lab and then tested for their biological activities.
Results or Outcomes
The specific results or outcomes for this compound are not provided in the source. However, many heterocyclic compounds have been found to exhibit a wide range of biological activities, which makes them of interest in the development of new drugs .
Detection of Carcinogenic Lead
Application Summary
The compound has been used in the synthesis of a sensor for the detection of carcinogenic lead .
Methods of Application
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . It was then used to develop a sensitive and selective Pb2+ sensor via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .
Results or Outcomes
The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor was validated via the selective determination of Pb2+ in spiked natural samples with satisfactory outcomes .
Treatment of Rheumatic Diseases
Application Summary
This compound has been used in the treatment of rheumatic diseases, including rheumatoid arthritis and osteoarthritis .
Methods of Application
The specific methods of application or experimental procedures for this compound in the treatment of rheumatic diseases are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this compound are not provided in the source .
Detection of Heavy Metal Ions
Application Summary
The compound has been used in the synthesis of a sensor for the detection of heavy metal ions .
Methods of Application
The compound was used to develop a sensitive and selective sensor for heavy metal ions via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .
Results or Outcomes
The sensor was found to be effective in the detection of heavy metal ions .
Synthesis of Custom-Made Electrode
Application Summary
The compound has been used in the development of a custom-made electrode with small organic molecules .
Methods of Application
The specific methods of application or experimental procedures for this compound in the synthesis of a custom-made electrode are not detailed in the source .
Results or Outcomes
The development of a custom-made electrode with small organic molecules is the initial application as a TMI sensor .
Anticancer Evaluation
Application Summary
A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Methods of Application
The specific methods of application or experimental procedures for this compound in anticancer evaluation are not detailed in the source .
Orientations Futures
The future directions for “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given its structural similarity to compounds with various biological activities, it may have potential uses in pharmaceuticals or other fields .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCERUJLCNHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327888 |
Source


|
| Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine | |
CAS RN |
117401-33-9 |
Source


|
| Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

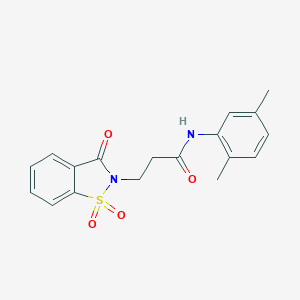
![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)
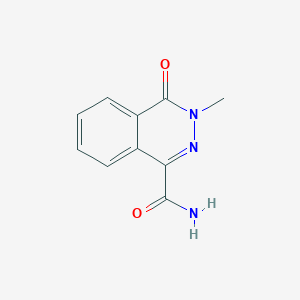
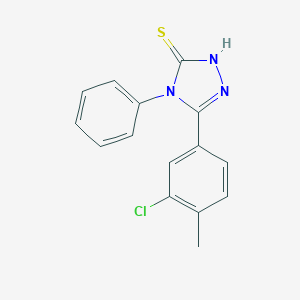
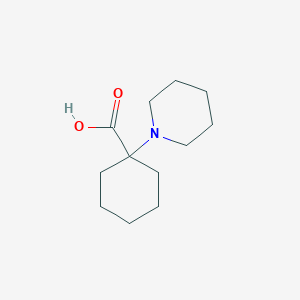
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
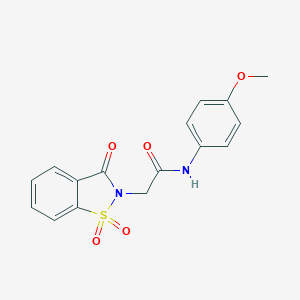
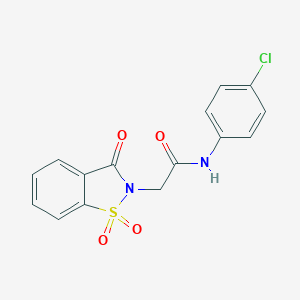
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)